Cas no 146445-70-7 (6H-Purin-6-one,3,7-dihydro- (9CI))

6H-Purin-6-one,3,7-dihydro- (9CI) structure
146445-70-7 structure
Product Name:6H-Purin-6-one,3,7-dihydro- (9CI)
Número CAS:146445-70-7
MF:C5H4N4O
Megavatios:136.111459732056
CID:101182
PubChem ID:135398638
Update Time:2025-04-18

6H-Purin-6-one,3,7-dihydro- (9CI) Propiedades químicas y físicas

Nombre e identificación

    • 6H-Purin-6-one,3,7-dihydro- (9CI)
    • AZATHIOPRINE IMPURITY F [EP IMPURITY]
    • 1vfn
    • NSC_790
    • KBio2_007033
    • BSPBio_003163
    • Hypoxanthine, powder, BioReagent, suitable for cell culture
    • Hypoxanthine (VAN)
    • NS00010150
    • KBioSS_001897
    • 3h-hypoxanthine
    • Epitope ID:167471
    • 1,9-dihydropurin-6-one
    • CHEMBL1427
    • SW219908-1
    • 1H,7H-Hypoxanthine
    • MERCAPTOPURINE IMPURITY, HYPOXANTHINE- [EP IMPURITY]
    • InChI=1/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
    • Hypoxanthine (VAN) (8CI)
    • SDCCGMLS-0065594.P002
    • 1h-purin-6-ol
    • 1H-Purin-6(9H)-one
    • H0311
    • 6-Hydroxypurine; Purin-6-ol; Sarcine
    • Spectrum3_001352
    • EINECS 200-697-3
    • Purin-6(1H)-one
    • s2424
    • KBio3_002383
    • PDSP1_000299
    • Hypoxanthine, Vetec(TM) reagent grade, 98%
    • 6-Oxopurine
    • 3nrz
    • Sarkine
    • KBio1_001501
    • DIDANOSINE IMPURITY A [EP IMPURITY]
    • Spectrum5_000564
    • NSC14665
    • MFCD00005725
    • NCGC00095622-04
    • HYPOXANTHINE [WHO-DD]
    • Spectrum2_001907
    • 244769-71-9
    • 1,9-dihydro-6H-purin-6-one
    • Hypoxsanthine (1,7-Dihydro-6H-purin-6-one)
    • SR-05000002375
    • Purin-6(3H)-one
    • 4-Hydroxy-1H-purine
    • Discontinued. See H998503 or H998504'
    • AG-670/31547063
    • FDGQSTZJBFJUBT-UHFFFAOYSA-
    • AKOS000267572
    • AKOS015888571
    • 6-hydroxypurin
    • CAS-68-94-0
    • BDBM82018
    • HX
    • SCHEMBL1867923
    • Discontinued. See H998503 or H998504
    • AB00674258-01
    • SDCCGMLS-0065594.P001
    • CCG-38478
    • 95121-06-5
    • Z1954805546
    • HYPOXANTHINE [MI]
    • 1,7-Dihydro-6H-purin-6-one (Hypoxanthine)
    • DB04076
    • SCHEMBL25381
    • MERCAPTOPURINE IMPURITY, HYPOXANTHINE- [USP IMPURITY]
    • 8C229956-6BE8-4F8D-91B7-0AD1EC294077
    • bmse000094
    • Hypoxanthine enol
    • SPBio_001874
    • AKOS009159101
    • AKOS022168213
    • NSC 14665
    • 6H-Purin-6-one, 3,7-dihydro- (9CI)
    • Q410305
    • C00262
    • 146445-70-7
    • KBio2_004465
    • purin-6(1H)-on
    • 9H-Purin-6(1H)-one
    • 1,9-Dihydro-purin-6-one
    • 7H-Purin-6-ol
    • SPECTRUM310023
    • Purine-6-ol
    • 2TN51YD919
    • SY012477
    • 1,7-Dihydro-6H-purin-6-one
    • BCP22929
    • 9H-Purin-6-ol (VAN)
    • 9H-Purin-6-ol
    • PS-3167
    • 3,7-dihydropurin-6-one
    • KBio2_001897
    • Sarkin
    • 6H-Purin-6-one, 1,7-dihydro-
    • DTXSID8045983
    • NSC-14665
    • HY-N0091
    • AI3-52242
    • DTXCID6025983
    • W-104648
    • 6-Hydroxypurine
    • EN300-37579
    • CAS_790
    • 6,7-dihydro-3H-purin-6-one
    • Hypoxanthine, >=99.0%
    • AKOS005221762
    • FT-0627170
    • Tox21_111511
    • AC-10518
    • PDSP2_000297
    • Purin-6-ol
    • Mercaptopurine impurity A CRS
    • NCGC00095622-01
    • SR-05000002375-1
    • SCHEMBL17276814
    • 68-94-0
    • Sarcine
    • 51953-04-9
    • 6H-Purin-6-one, 1,9-dihydro-
    • NSC 129419
    • F1386-0269
    • hypoxanthine
    • AC-32451
    • UNII-2TN51YD919
    • Spectrum4_001742
    • 146469-95-6
    • 1a9q
    • Spectrum_001417
    • KBioGR_002184
    • CS-0007792
    • 7H-Purin-6-ol #
    • DivK1c_006557
    • Sarcine;Purin-6-ol
    • Didanosine impurity A,, European Pharmacopoeia (EP) Reference Standard
    • DIDANOSINE IMPURITY A
    • Hypoxanthine,(S)
    • GTPL4555
    • 6-Hydroxy-1H-purine
    • 1,7-Dihydro-6H-purine-6-one
    • 6(1H)-Purinone
    • SpecPlus_000461
    • 146469-94-5
    • FT-0670250
    • Tox21_111511_1
    • 1H-Purin-6-ol (9CI)
    • FT-0670251
    • 3H-Purin-6-ol
    • CHEBI:17368
    • Renchi: 1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
    • Clave inchi: FDGQSTZJBFJUBT-UHFFFAOYSA-N
    • Sonrisas: O=C1C2=C(N=CN1)N=CN2

Atributos calculados

  • Calidad precisa: 136.03862
  • Masa isotópica única: 136.03851076g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: 190
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -0.5
  • Superficie del Polo topológico: 70.1Ų

Propiedades experimentales

  • PSA: 70.14
  • Logp: -1.11
Proveedores recomendados
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hangzhou Cedareal Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
SunaTech Inc.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
SunaTech Inc.
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shaanxi pure crystal photoelectric technology co. LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shaanxi pure crystal photoelectric technology co. LTD